

hydroboration synthesis of ferrocenyl-undecane-diol derivatives

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Compound Focus: Undecane-1,11-diol

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Synthetic Protocol & Characterization

The synthesis of **1-ferrocenylundecane-1,11-diol** proceeds in two key steps: reduction of a ketone precursor followed by hydroboration-oxidation of an alkene [1] [2].

Step 1: Synthesis of 1-ferrocenyl-undec-10-en-1-ol

- **Reaction Setup:** Add **lithium aluminium hydride (LiAlH₄)** (0.10 g, 2.6 mmol) to a solution of **1-ferrocenyl-undec-10-en-1-one** (0.615 g, 1.75 mmol) in dry diethyl ether (10 mL) at **273 K (0 °C)** [2].
- **Quenching and Work-up:** Stir the reaction mixture for 1 hour. Carefully quench by adding a few drops of water. Rinse the ether fraction with saturated sodium chloride solution, dry over **magnesium sulfate (MgSO₄)**, and remove the solvent under vacuum [2].
- **Product:** This yields the intermediate alcohol, **1-ferrocenyl-undec-10-en-1-ol**, as a yellow oil (0.61 g, 99%), which can be used directly in the next step without further purification [2].

Step 2: Hydroboration-Oxidation to 1-ferrocenylundecane-1,11-diol

- **Hydroboration:** To the crude alcohol from Step 1 (0.61 g) in **tetrahydrofuran (THF)** (10 mL), add a solution of **9-borabicyclo[3.3.1]nonane (9-BBN)** in hexane (0.5 M, 7.0 mL, 3.5 mmol). Stir the mixture at **room temperature for 18 hours** [2].
- **Oxidation:** Quench the reaction with a few drops of water. Raise the pH to **8.5 with sodium hydroxide (NaOH)**. Add **hydrogen peroxide (30% in H₂O, 7 mL)** and stir for an additional **2 hours** [2].

- **Purification:** Rinse the organic layer with saturated NaCl solution and dry over MgSO₄. Purify the crude product by **column chromatography on silica gel (SiO₂)**. Elute with CH₂Cl₂ to remove a trace of unreacted starting material, then use **EtOAc/CH₂Cl₂** to obtain the pure title compound as a **yellow solid** (0.60 g, 94%). Crystals suitable for X-ray diffraction can be grown by layering a CH₂Cl₂ solution of the product with hexane [2].

The following table summarizes the quantitative data for the final compound and key structural parameters from its crystal structure [1] [2].

| Property | Value / Description |
|---------------------------------|---|
| Chemical Formula | C ₂₁ H ₃₂ O ₂ Fe |
| Molecular Weight | 372.31 g/mol |
| Final Yield | 94% |
| Appearance | Yellow solid |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Key Interaction | O—H···O, C—H···O H-bonds & C—H···π contacts |
| Hirshfeld Surface | H···H (83.2%), H···C/C···H (9.4%), H···O/O···H (7.3%) |
| Alkane Chain Length (C11···C21) | 12.627 (4) Å |
| Dihedral Angle (Chain/Fc Ring) | 84.22 (13)° |

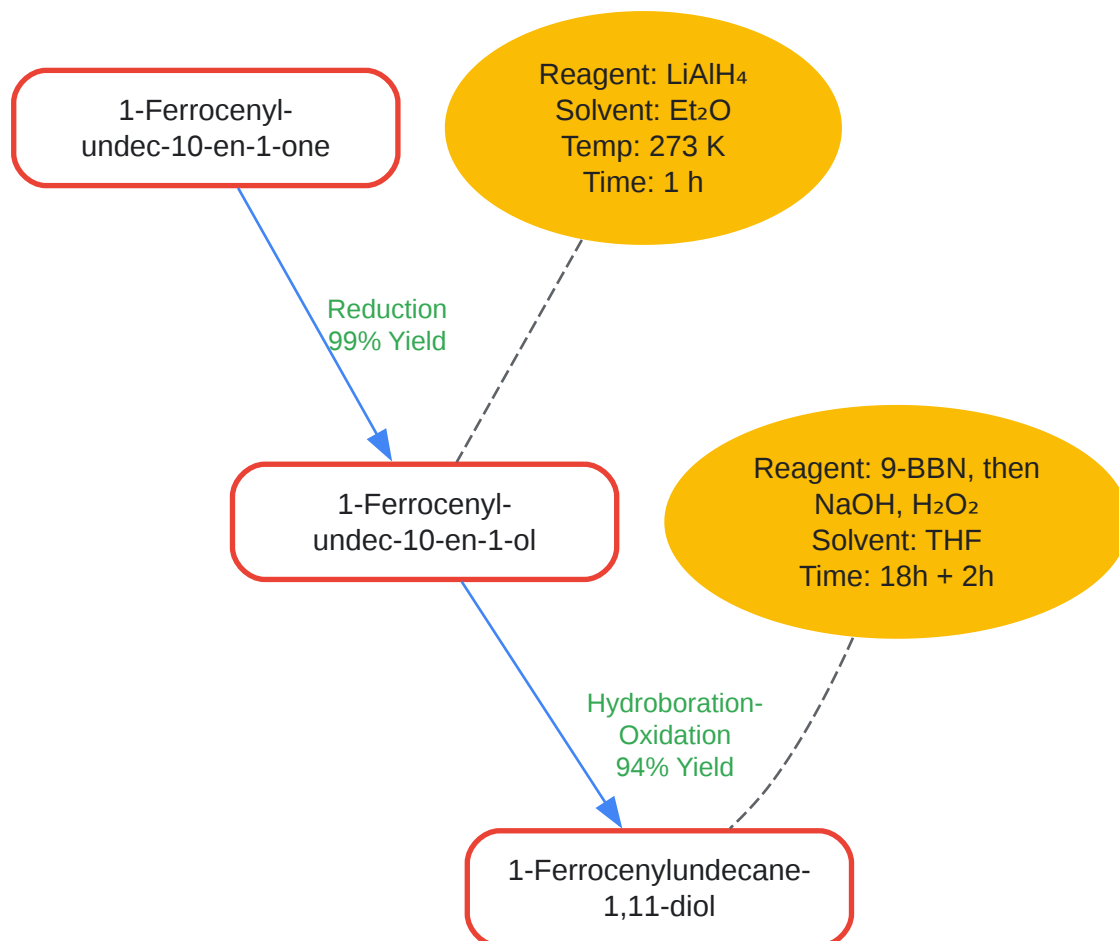
Spectroscopic Data [2]

- **¹H NMR (CDCl₃):** δ 4.30 (m, 1H, —CHOH—), 4.24-4.17 (m, 4H, C₅H₄), 4.20 (s, 5H, C₅H₅), 3.64 (m, 2H, —CH₂—OH), 1.92 (d, J = 4 Hz, 1H, Fc—CHOH), 1.7–1.3 (m, 18H, —(CH₂)₉—).
- **¹³C NMR (CDCl₃):** δ 94.7 (Fc ipso), 69.7 (—CHOH—), 68.3 (C₅H₅), 67.9, 67.7, 67.3, 65.2 (Fc—C_α & β), 63.2 (—CH₂OH), 38.3, 32.9, 29.6, 29.6, 29.5, 29.5, 26.1, 25.8 (—CH₂—).
- **UV-vis (CH₂Cl₂):** λ_{max} 325 nm (ε 90), 440 nm (ε 110).

Experimental Workflow Diagram

The diagram below illustrates the two-step synthetic pathway.

Synthesis of 1-ferrocenylundecane-1,11-diol



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Key Application Notes

- **Rationale for 9-BBN:** The use of **9-BBN is critical**. Initial attempts using borane generated in situ from $\text{NaBH}_4/\text{BF}_3\cdot\text{OEt}_2$ failed due to the susceptibility of the ferrocenylmethanol moiety to Lewis acid (BF_3) attack, leading to side products. 9-BBN provides a sterically hindered, less Lewis-acidic alternative for selective hydroboration [1].
- **Structural Insights:** The molecular structure confirmed by X-ray crystallography shows the undecyl chain is nearly orthogonal (84.22°) to the substituted ferrocene ring. The crystal packing is stabilized

by a network of O—H···O and C—H···O hydrogen bonds and C—H···π contacts, which is quantitatively reflected in the Hirshfeld surface analysis [1] [2].

- **Material Science Application:** This diol was specifically synthesized as a monomer for the preparation of polyesters with regular pendant electroactive ferrocene groups, which can exhibit unique redox properties [1].

I hope these detailed application notes are helpful for your research. Should you require further elaboration on any specific section, such as the analytical methods or the exploration of alternative synthetic routes, please feel free to ask.

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References

1. Synthesis, crystal structure and Hirshfeld surface analysis ... [pmc.ncbi.nlm.nih.gov]
2. Synthesis, crystal structure and Hirshfeld surface analysis of 1 ... [journals.iucr.org]

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